molecular formula C22H26N2O3S B611934 6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide CAS No. 28810-23-3

6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide

Cat. No. B611934
CAS RN: 28810-23-3
M. Wt: 398.521
InChI Key: DWCWLRAGCYGTNO-JUULQMJNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zepastine is a biochemical.

Scientific Research Applications

Synthesis and Chemical Structure

  • Research has been conducted on the synthesis of novel tetracyclic derivatives, including compounds related to 6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide. These syntheses involve intramolecular cyclization and have led to the creation of unique chemical structures (Silvestri, Pagnozzi, Stefancich, & Artico, 1994).

Pharmacological Studies

  • Some derivatives of the compound have been evaluated for their pharmacological properties. For instance, studies on carbamates derived from similar structures have included spectroscopic analysis and pharmacological assays to evaluate their activity, demonstrating the potential for diverse medical applications (Iriepa & Bellanato, 2011).

Molecular Characterization

  • Detailed molecular characterization has been performed on related compounds. This includes total NMR characterization, which is crucial for understanding the molecular structure and potential applications in drug delivery systems (Blau et al., 2008).

Biological Activity Studies

  • Research into the biological activities of related azabicyclo derivatives has been conducted. This includes studies on their activities against specific biological targets, which is significant for understanding their potential therapeutic uses (Li et al., 2020).

properties

CAS RN

28810-23-3

Product Name

6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide

Molecular Formula

C22H26N2O3S

Molecular Weight

398.521

IUPAC Name

6,11-Dihydro-6-methyl-11-(1alphaH,5alphaH-tropan-3alpha-yloxy)dibenzo(c,f)(1,2)thiazepine 5,5-dioxide

InChI

InChI=1S/C22H26N2O3S/c1-23-15-11-12-16(23)14-17(13-15)27-22-18-7-3-5-9-20(18)24(2)28(25,26)21-10-6-4-8-19(21)22/h3-10,15-17,22H,11-14H2,1-2H3/t15-,16+,17-,22?

InChI Key

DWCWLRAGCYGTNO-JUULQMJNSA-N

SMILES

[H][C@]12C[C@@H](OC(C3=CC=CC=C34)C5=CC=CC=C5N(C)S4(=O)=O)C[C@](CC1)(N2C)[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Zepastine;  Zepastina;  Zepastinum.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
Reactant of Route 2
Reactant of Route 2
6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
Reactant of Route 3
6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
Reactant of Route 4
6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
Reactant of Route 5
6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
Reactant of Route 6
6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.